molecular formula C19H19N3OS2 B2795929 1-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide CAS No. 2034312-75-7

1-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2795929
CAS No.: 2034312-75-7
M. Wt: 369.5
InChI Key: VOQQTZBDMFSHRO-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide is a heterocyclic organic compound featuring a cyclopentane core substituted with a thiophene ring and a pyrazine-linked thiophene-carboxamide moiety. Its structure integrates three key components:

  • Pyrazine-carboxamide linkage: The pyrazine ring introduces nitrogen atoms capable of hydrogen bonding, while the carboxamide group offers polarity and solubility.

Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules. For example, thiophene-carboxamides are known for antimicrobial and antitumor activities , while pyrazine derivatives are explored as kinase inhibitors .

Properties

IUPAC Name

1-thiophen-2-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c23-18(19(7-1-2-8-19)16-6-4-12-25-16)22-13-14-17(21-10-9-20-14)15-5-3-11-24-15/h3-6,9-12H,1-2,7-8,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQQTZBDMFSHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Structural Features Synthesis Method Key Findings
1-(Thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide Cyclopentane core, dual thiophenyl groups, pyrazine-carboxamide linkage Likely via cyclization of thiophene precursors and carboxamide coupling (similar to Paal–Knorr or Gewald reactions) Hypothesized enhanced rigidity and π-π interactions due to cyclopentane and dual thiophenes.
N-(2-Nitrophenyl)thiophene-2-carboxamide Single thiophene-carboxamide, nitro-substituted phenyl Reflux of 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile Dihedral angle between thiophene and benzene: 13.53°–16.07°; weak C–H⋯O/S interactions stabilize crystal packing.
4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide (Compound 17) Thiophene-linked butanamide, trifluoromethylphenyl Amide coupling of thiophene derivatives with aryl halides Improved lipophilicity from CF₃ group; moderate kinase inhibition reported.
N,N’-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] (5-36) Bis-thiophene-carboxamide, methoxybenzyl groups Sequential alkylation with 3-methoxybenzylbromide Enhanced solubility from methoxy groups; potential for dimeric receptor targeting.
Key Comparative Insights

In contrast, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits planar geometry with a smaller dihedral angle (8.5°–13.5°) between aromatic rings, favoring tighter crystal packing.

Electronic and Intermolecular Interactions :

  • Thiophene’s sulfur atom enhances electron density compared to furan analogs, as seen in N-(2-nitrophenyl)furan-2-carboxamide, which shows larger dihedral angles (9.71°) and weaker intermolecular interactions .
  • The pyrazine ring in the target compound may facilitate hydrogen bonding via nitrogen atoms, a feature absent in simpler carboxamides like Compound 17 .

Biological Relevance :

  • While the target compound lacks direct activity data, its dual thiophenyl groups mirror antimicrobial thiophene-carboxamides , and the pyrazine motif aligns with kinase inhibitors .
  • Compound 5-36 demonstrates how carboxamide dimerization can enhance binding avidity, suggesting similar strategies could optimize the target compound’s efficacy.

Q & A

Q. How do non-covalent interactions (e.g., π-stacking) influence crystallization behavior?

  • Methodology : Crystallography and Hirshfeld surface analysis:
  • Crystal packing : Resolve intermolecular C–H⋯S interactions between thiophene moieties using Mercury software .
  • Thermal analysis : Correlate DSC melting points with stacking efficiency (e.g., higher melting points indicate stronger π-π interactions) .

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